molecular formula C16H11ClN2O2 B11836777 Quinolin-8-yl (4-chlorophenyl)carbamate CAS No. 14628-09-2

Quinolin-8-yl (4-chlorophenyl)carbamate

Katalognummer: B11836777
CAS-Nummer: 14628-09-2
Molekulargewicht: 298.72 g/mol
InChI-Schlüssel: OFYNLPAVKOZJRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolin-8-yl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring and a 4-chlorophenyl group linked through a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl (4-chlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is heated to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Quinolin-8-yl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Quinolin-8-yl (4-chlorophenyl)carboxylate.

    Reduction: Quinolin-8-yl (4-chlorophenyl)methanol.

    Substitution: Quinolin-8-yl (4-aminophenyl)carbamate.

Wissenschaftliche Forschungsanwendungen

Quinolin-8-yl (4-chlorophenyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Quinolin-8-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolin-8-yl 4-chlorobenzoate: Similar structure but with a benzoate group instead of a carbamate.

    Quinolin-8-yl (4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.

    Quinolin-8-yl (4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Quinolin-8-yl (4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

14628-09-2

Molekularformel

C16H11ClN2O2

Molekulargewicht

298.72 g/mol

IUPAC-Name

quinolin-8-yl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-16(20)21-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20)

InChI-Schlüssel

OFYNLPAVKOZJRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC=C(C=C3)Cl)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.